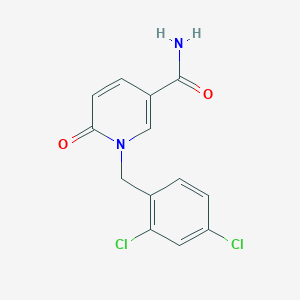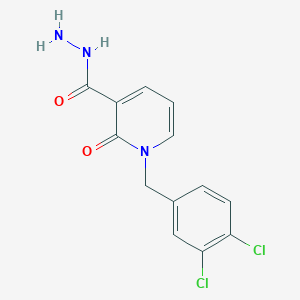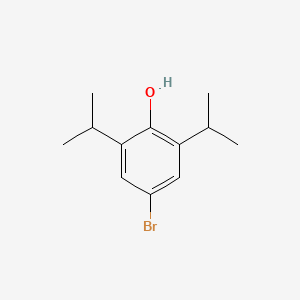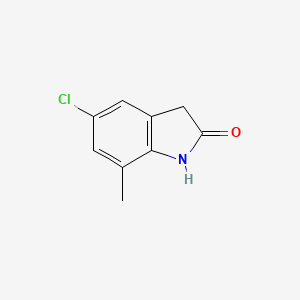![molecular formula C13H11ClO2 B3034949 [2-(4-Chlorophenoxy)phenyl]methanol CAS No. 25562-90-7](/img/structure/B3034949.png)
[2-(4-Chlorophenoxy)phenyl]methanol
Descripción general
Descripción
The compound [2-(4-Chlorophenoxy)phenyl]methanol is a chemical of interest due to its potential applications in various fields, including medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer the properties and synthesis of this compound.
Synthesis Analysis
The synthesis of related compounds involves the reaction of benzyl alcohols with halogenated butyrophenones in the presence of a base and phase transfer catalyst, as seen in the synthesis of a series of [4-(aryloxy)phenyl]cyclopropyl methanones . This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
X-ray diffraction methods have been used to characterize the crystal structure of similar compounds, providing details such as cell parameters and space group information . These studies reveal that the molecular conformation and packing are influenced by factors such as intermolecular hydrogen bonds and the presence of different functional groups.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of this compound. However, the structural studies of related compounds suggest that the presence of chloro and methoxy groups could influence the reactivity, potentially leading to various organic transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to this compound can be deduced from their molecular structures. For instance, the presence of halogen atoms and hydrogen bonding capabilities can affect properties like solubility and melting point . Additionally, spectroscopic techniques such as NMR and IR can provide information on the functional groups present in the molecule .
Relevant Case Studies
One of the compounds synthesized in the papers showed significant antitubercular activity, highlighting the potential of these molecules in medicinal applications . The compound was also found to be orally active in vivo, which is an important consideration for drug development.
Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis :
- (1R,3S,4S)-2-Azanorbornyl-3-methanol was synthesized and used as a catalyst for the enantioselective epoxidation of α,β-enones, producing epoxides with high enantioselectivities (Lu, Xu, Liu, & Loh, 2008).
Environmental Chemistry and Catalysis :
- A study on the adsorption of chlorophenol on the Cu(111) surface was conducted to understand the catalyzed formation of dioxin compounds on copper surfaces, involving 2-chlorophenol and its derivatives (Altarawneh et al., 2008).
- Research on the formation mechanism of PCDD/Fs from 2-chlorophenol precursors provided new insights into the potential of chlorinated phenyl radical and α-ketocarbene in PCDD/F formation, a key environmental concern (Pan, Zhang, Han, Zhan, & Liu, 2013).
Medicinal Chemistry and Drug Development :
- The synthesis and optimization of antitubercular activities in a series of [4-(aryloxy)phenyl]cyclopropyl methanols, including derivatives of 4-chlorophenyl, demonstrated significant activity against Mycobacterium tuberculosis (Bisht et al., 2010).
Photocatalysis and Organic Reactions :
- A study on the aryl cations from aromatic halides explored the photochemical generation and reactivity of 4-hydroxy(methoxy)phenyl cation, a derivative of chlorophenols, in various solvents (Protti, Fagnoni, Mella, & Albini, 2004).
Lipid Dynamics and Biophysical Studies :
- Research on methanol's effect on lipid dynamics revealed its impact on the structure-function relationship associated with bilayer composition in biological membranes (Nguyen, DiPasquale, Rickeard, Stanley, Kelley, & Marquardt, 2019).
Advanced Oxidation Processes :
- The Cr(III)/Cr(VI) redox cycle was investigated for oxidative degradation of chlorophenoxy herbicides like 4-chlorophenol, emphasizing the environmental application of these compounds (Bokare & Choi, 2011).
Safety and Hazards
The compound is classified under GHS07 for safety. It carries the hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mecanismo De Acción
Target of Action
The primary targets of [2-(4-Chlorophenoxy)phenyl]methanol are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects requires further experimental studies and clinical trials.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors include but are not limited to pH, temperature, and the presence of other molecules. The exact influence of these factors on this compound is yet to be determined.
Análisis Bioquímico
Biochemical Properties
It is known that compounds with similar structures can participate in various biochemical reactions . For instance, benzylic halides, which share a similar structure to [2-(4-Chlorophenoxy)phenyl]methanol, typically react via an SN1 or SN2 pathway, depending on the degree of substitution .
Molecular Mechanism
It is known that benzylic halides, which have a similar structure, can undergo free radical reactions . This suggests that this compound may also participate in similar reactions.
Propiedades
IUPAC Name |
[2-(4-chlorophenoxy)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-8,15H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUNWPYRZNHEIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301297728 | |
| Record name | 2-(4-Chlorophenoxy)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301297728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25562-90-7 | |
| Record name | 2-(4-Chlorophenoxy)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25562-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chlorophenoxy)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301297728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Bromotetrazolo[1,5-a]pyridine](/img/structure/B3034868.png)
![8-Chloro-6-(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a]pyridine](/img/structure/B3034870.png)




![2-(dimethylaminomethylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B3034879.png)
![2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N~1~,N~3~-bis(2,4-dichlorophenyl)malonamide](/img/structure/B3034880.png)
![4-{[(4-Chlorobenzyl)oxy]amino}[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3034881.png)
![7,8,9-Trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one](/img/structure/B3034883.png)
![(E)-2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N'-dimethoxypropane-1,3-diimine](/img/structure/B3034884.png)
![1-[(4-chlorophenyl)methyl]-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-oxopyridine-3-carbohydrazide](/img/structure/B3034888.png)